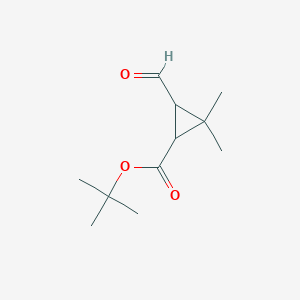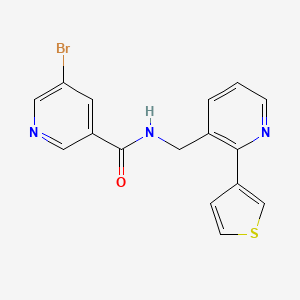
5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule. It contains a pyridine ring and a thiophene ring, both of which are aromatic heterocycles . The compound also contains a bromine atom and an amide group .
Chemical Reactions Analysis
The compound “5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” would be expected to undergo various chemical reactions. For instance, it might participate in Suzuki cross-coupling reactions . The bromine atom in the compound could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” would depend on its molecular structure. For instance, the presence of a bromine atom could potentially increase the compound’s reactivity . The exact properties would need to be determined through experimental analysis.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives show anti-inflammatory properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives also show antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs .
Anticancer Drugs
Molecules with the thiophene ring system exhibit anticancer properties . They could potentially be used in the development of new anticancer drugs .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They could potentially be used in the development of new electronic devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . They could potentially improve the efficiency and lifespan of OLEDs .
Future Directions
The compound “5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” could potentially be explored for various applications, given its complex structure and potential reactivity. Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its potential uses in various fields .
properties
IUPAC Name |
5-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-14-6-13(7-18-9-14)16(21)20-8-11-2-1-4-19-15(11)12-3-5-22-10-12/h1-7,9-10H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJHDVYBNDHYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)

![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)
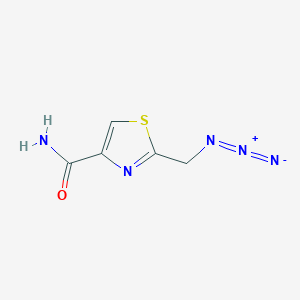

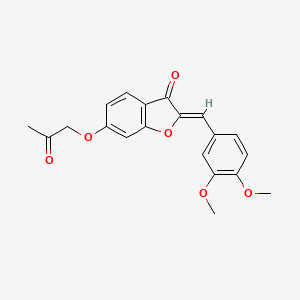

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)


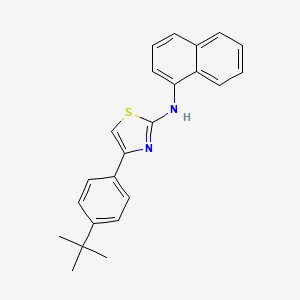
![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)

